

Physical and chemical properties of "Diallyl 2,2'-oxydiethyl dicarbonate"

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Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

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An In-depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or CR-39, is a high-purity monomer primarily utilized in the production of thermoset plastics with exceptional optical and mechanical properties. Its molecular structure, featuring two terminal allyl groups, allows for the formation of a highly cross-linked polymer network upon polymerization. This guide provides a comprehensive overview of the physical and chemical properties of **Diallyl 2,2'-oxydiethyl dicarbonate**, detailed experimental protocols for its synthesis and polymerization, and standard analytical methods for its characterization.

Physical and Chemical Properties

Diallyl 2,2'-oxydiethyl dicarbonate is a colorless to pale yellow, viscous liquid at room temperature.^[1] It is combustible and incompatible with strong oxidizing agents.^{[2][3]} Key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₈ O ₇	[2]
Molecular Weight	274.27 g/mol	[4]
CAS Number	142-22-3	[2]
Appearance	Colorless to pale yellow liquid	[1]
Melting Point	-4 °C	[2][3]
Boiling Point	160-161 °C at 2-4 mmHg	[2][3]
Density	1.143 - 1.15 g/mL at 20-25 °C	[2][3]
Refractive Index (n ²⁰ /D)	1.451	[2]
Flash Point	>110 °C (>230 °F)	[2]
Water Solubility	2.36 g/L at 20 °C	[3]
Stability	Stable under recommended storage conditions; combustible.	[2]
Incompatibilities	Strong oxidizing agents.	[2]

Experimental Protocols

Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate

Two primary methods for the synthesis of **Diallyl 2,2'-oxydiethyl dicarbonate** are the direct esterification of diethylene glycol with allyl chloroformate and the transesterification of diethylene glycol with a carbonate source.

This method involves the reaction of diethylene glycol with allyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

Materials:

- Diethylene glycol

- Allyl chloroformate
- Pyridine (or other suitable base)
- Anhydrous organic solvent (e.g., dichloromethane, toluene)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylene glycol in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add pyridine to the cooled solution with continuous stirring.
- From the dropping funnel, add allyl chloroformate dropwise to the reaction mixture, maintaining the temperature below 10 °C. The molar ratio of diethylene glycol bis(chloroformate) to allyl alcohol should be in the range of 1:1.8 to 1:2.0.^[5]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by slowly adding deionized water.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), deionized water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **Diallyl 2,2'-oxydiethyl dicarbonate**.

This method offers a greener alternative by avoiding the use of corrosive chloroformates. One approach involves the reaction of diethylene glycol with diallyl carbonate in the presence of a catalyst.[\[6\]](#)

Materials:

- Diethylene glycol
- Diallyl carbonate
- Catalyst (e.g., sodium hydroxide, sodium methyllate)[\[6\]](#)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a three-necked flask equipped with a thermometer, a mechanical stirrer, and a distillation column, mix diallyl carbonate and diethylene glycol under an inert atmosphere. A molar ratio of diallyl carbonate to diethylene glycol of 12:1 is a representative example.[\[6\]](#)
- Add a catalytic amount of sodium hydroxide (e.g., 0.05 millimoles) or sodium methyllate.[\[6\]](#)
- Heat the reaction mixture to a temperature between 50 °C and 150 °C under reduced pressure (e.g., 150 mmHg).[\[6\]](#)
- Allyl alcohol, the byproduct of the transesterification, will be released and can be removed by distillation.
- After the removal of allyl alcohol, continue the reaction for a set period (e.g., 1 hour).
- Increase the vacuum to remove the excess diallyl carbonate.

- The remaining product is washed with water until neutral, dried, and filtered to yield **Diallyl 2,2'-oxydiethyl dicarbonate**.[\[6\]](#)

Characterization of Diallyl 2,2'-oxydiethyl dicarbonate

The identity and purity of the synthesized monomer are confirmed using standard analytical techniques.

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrument Parameters (Typical):

- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Expected Characteristic Peaks:

- $\sim 3080 \text{ cm}^{-1}$: =C-H stretching (allyl group)
- $\sim 2900\text{-}3000 \text{ cm}^{-1}$: C-H stretching (alkane)[\[7\]](#)
- $\sim 1750 \text{ cm}^{-1}$: C=O stretching (carbonate)[\[7\]](#)
- $\sim 1645 \text{ cm}^{-1}$: C=C stretching (allyl group)
- $\sim 1250 \text{ cm}^{-1}$: C-O-C stretching (carbonate ester)[\[7\]](#)
- $\sim 1092 \text{ cm}^{-1}$: C-O-C stretching (ether)[\[7\]](#)

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.

Instrument Parameters (Typical for ^1H NMR):

- Spectrometer Frequency: 300-500 MHz

- Solvent: CDCl_3
- Reference: Tetramethylsilane (TMS) at 0 ppm

Expected ^1H NMR Chemical Shifts (δ , ppm):

- ~5.9 ppm: Multiplet, $-\text{CH}=\text{CH}_2$
- ~5.3 ppm: Multiplet, $-\text{CH}=\text{CH}_2$
- ~4.6 ppm: Doublet, $-\text{O}-\text{CH}_2-\text{CH}=\text{}$
- ~4.3 ppm: Triplet, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$
- ~3.7 ppm: Triplet, $-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$

Purpose: To assess the purity of the monomer and identify any impurities.

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Instrument Parameters (Typical):

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 μm film thickness).[8]
- Injector Temperature: 250 $^\circ\text{C}$
- Carrier Gas: Helium
- Oven Temperature Program: Start at a lower temperature (e.g., 100 $^\circ\text{C}$ for 1 min), then ramp up to a higher temperature (e.g., 250 $^\circ\text{C}$ at 10 $^\circ\text{C}/\text{min}$) and hold for a few minutes.[9]
- MS Detector: Electron Ionization (EI) at 70 eV
- Mass Range: 40-400 amu

Data Analysis: The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum of the main peak should correspond to the molecular

weight and fragmentation pattern of **Diallyl 2,2'-oxydiethyl dicarbonate**.

Free-Radical Polymerization

Diallyl 2,2'-oxydiethyl dicarbonate undergoes free-radical polymerization to form a highly cross-linked, transparent polymer known as poly(allyl diglycol carbonate) (PADC).

Materials:

- **Diallyl 2,2'-oxydiethyl dicarbonate** monomer
- Free-radical initiator (e.g., diisopropyl peroxydicarbonate (IPP), benzoyl peroxide (BPO), or dicyclohexyl peroxydicarbonate (CHPC))[\[10\]](#)
- Glass molds
- Gaskets
- Programmable oven or water bath

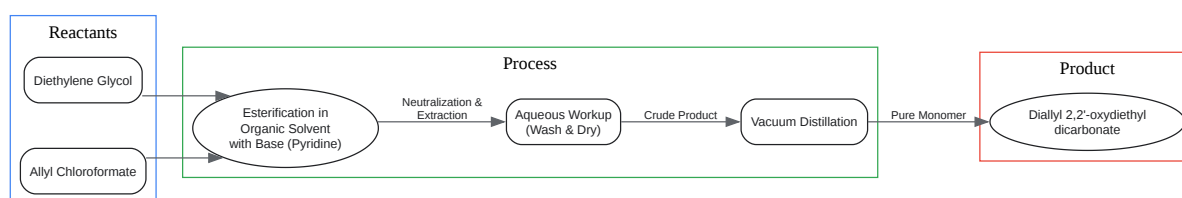
Procedure:

- Filter the **Diallyl 2,2'-oxydiethyl dicarbonate** monomer to remove any inhibitors or impurities.
- Add the free-radical initiator to the monomer at the desired concentration (typically 3-5% by weight).[\[10\]](#) Ensure the initiator is fully dissolved. The mixture should be prepared at room temperature under a nitrogen atmosphere.[\[10\]](#)
- Carefully pour the monomer-initiator mixture into the glass molds, ensuring no air bubbles are trapped.
- Place the filled molds in a programmable oven or water bath.
- Initiate the curing cycle. A typical cycle involves gradually increasing the temperature from around 40 °C to 90-100 °C over several hours to tens of hours.[\[6\]](#)[\[10\]](#) A well-controlled, slow polymerization is necessary to prevent optical defects.[\[10\]](#)

- After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) for 1-2 hours can be employed to ensure complete polymerization.
- Once the curing cycle is complete, cool the molds slowly to room temperature to avoid thermal stress.
- Carefully open the molds to retrieve the solid polymer.

Visualizations

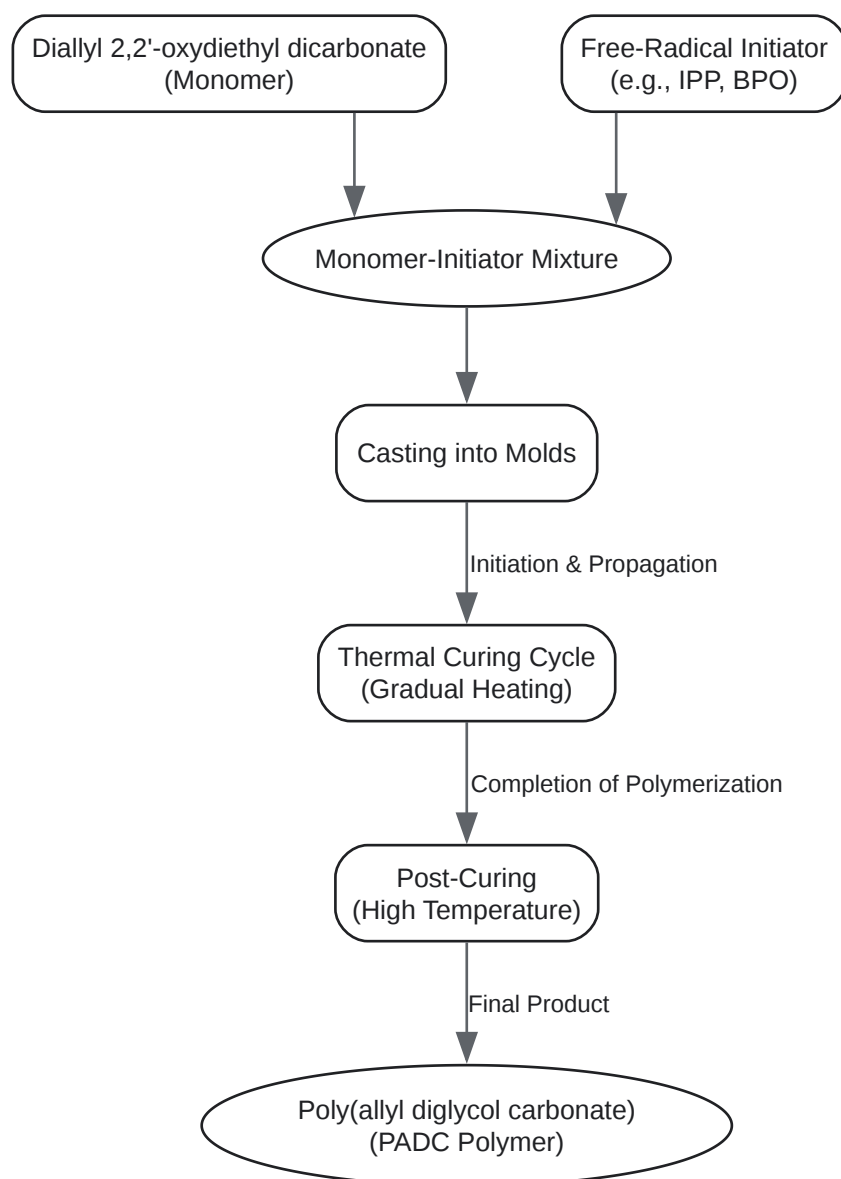
Synthesis Workflow



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Caption: Esterification synthesis of **Diallyl 2,2'-oxydiethyl dicarbonate**.

Polymerization Workflow



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Caption: Free-radical polymerization of **Diallyl 2,2'-oxydiethyl dicarbonate**.

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